molecular formula C13H15Cl2NO2 B12274924 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine

Cat. No.: B12274924
M. Wt: 288.17 g/mol
InChI Key: HNFZZWDLBBNCMH-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 3,4-dichlorobenzyl group and a carboxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine typically involves the reaction of 3,4-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzyl bromide: Shares the 3,4-dichlorobenzyl group but differs in its functional groups and reactivity.

    3,4-Dichlorobenzyl methylcarbamate: Similar in structure but used primarily as a herbicide.

Uniqueness

1-(3,4-Dichlorobenzyl)-2-carboxypiperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a carboxyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H15Cl2NO2

Molecular Weight

288.17 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C13H15Cl2NO2/c14-10-5-4-9(7-11(10)15)8-16-6-2-1-3-12(16)13(17)18/h4-5,7,12H,1-3,6,8H2,(H,17,18)

InChI Key

HNFZZWDLBBNCMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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